Cy5.5 DBCO

Near-infrared fluorescence imaging In vivo optical imaging Bioorthogonal chemistry

Cy5.5 DBCO delivers copper-free bioorthogonal SPAAC labeling with NIR emission at ~710 nm — ideal for deep-tissue in vivo imaging where Cy5 (662 nm) falls short and NHS ester non-specificity corrupts data. Targets only azide-modified sites under physiological conditions. Validated for longitudinal NIRF tracking of azide-engineered T cells (≥10-day signal retention) and pretargeted dual-modality PET/NIRF imaging with 1.5-fold signal enhancement. Choose Cy5.5 DBCO for spectral separation and stoichiometric azide-specific labeling. Sulfo variant available for aqueous solubility.

Molecular Formula C59H58N4O14S4
Molecular Weight 1175.4 g/mol
Cat. No. B15604833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5.5 DBCO
Molecular FormulaC59H58N4O14S4
Molecular Weight1175.4 g/mol
Structural Identifiers
InChIInChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77)
InChIKeyVTRGNBPOXZSARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5.5 DBCO Procurement Guide: Near-Infrared Copper-Free Click Chemistry Reagent for Bioorthogonal Labeling


Cy5.5 DBCO (Cyanine5.5 dibenzocyclooctyne) is a far-red/near-infrared fluorescent probe comprising a Cy5.5 fluorophore covalently linked to a DBCO (also known as DIBAC or ADIBO) strained cycloalkyne moiety . The compound enables strain-promoted alkyne-azide cycloaddition (SPAAC) without copper catalyst, reacting with azide-functionalized biomolecules under physiological conditions . Its emission maximum at approximately 710 nm places it within the NIR-I tissue transparency window, making it suitable for in vivo imaging applications where deep tissue penetration and low autofluorescence background are required .

Cy5.5 DBCO Substitution Risks: Why Cy5, Cy7, or NHS Ester Analogs Cannot Be Interchanged


Although Cy5.5 DBCO belongs to the broader class of DBCO-fluorophore click reagents, substitution with Cy5 DBCO (emission ~662 nm) sacrifices the NIR tissue penetration advantage critical for in vivo imaging, while Cy7 DBCO (emission ~775 nm) shifts detection beyond standard filter sets and incurs higher cost [1]. Replacing the DBCO-SPAAC handle with an NHS ester-based Cy5.5 abandons bioorthogonal specificity: NHS esters react indiscriminately with endogenous primary amines on proteins and cell surfaces, generating heterogeneous labeling and higher background, whereas DBCO targets only azide-modified sites with stoichiometric control [2]. Additionally, non-sulfonated Cy5.5 DBCO exhibits limited aqueous solubility (~insoluble in water, requiring organic co-solvents), which promotes dye aggregation and non-specific hydrophobic binding when used with proteins—issues directly mitigated by the sulfonated sulfo-Cy5.5 DBCO variant [3].

Cy5.5 DBCO Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Emission Wavelength in the NIR-I Tissue Transparency Window: Cy5.5 DBCO vs Cy5 DBCO

Cy5.5 DBCO emits at 710 nm versus Cy5 DBCO at 662 nm, a 48 nm bathochromic shift that moves detection from the visible/NIR boundary into the NIR-I window (700–900 nm), where hemoglobin and water absorption are minimized, enabling deeper tissue penetration and lower autofluorescence background [1]. This spectral separation also reduces cross-talk in multi-color imaging panels when paired with shorter-wavelength probes. The Cy5.5 fluorophore is documented to support tissue penetration >1 cm versus Cy5, which is recommended only for superficial or ex vivo tissue imaging [1].

Near-infrared fluorescence imaging In vivo optical imaging Bioorthogonal chemistry

SPAAC Second-Order Rate Constants: DBCO vs BCN vs ODIBO Cycloalkynes

DBCO (DIBAC) exhibits a second-order rate constant of k = 0.31 M⁻¹s⁻¹ with benzyl azide, which is approximately 2.2-fold higher than BCN (k = 0.14 M⁻¹s⁻¹) and 2.6-fold higher than DIBO (k = 0.12 M⁻¹s⁻¹) [1]. This places DBCO in a kinetically advantageous middle ground: substantially faster than first-generation cyclooctynes (OCT k = 0.0024 M⁻¹s⁻¹) yet approximately 5-fold slower than the ultra-reactive ODIBO (k = 1.66 M⁻¹s⁻¹), which exhibits reduced shelf stability [1]. Vendor datasheets corroborate the practical rate constant range of 0.3–0.9 M⁻¹s⁻¹ for DBCO in aqueous buffers under labeling conditions . Importantly, DBCO achieves this rate without requiring copper catalyst, eliminating Cu(I)-induced protein precipitation and cytotoxicity issues associated with CuAAC .

Click chemistry kinetics Strain-promoted cycloaddition Bioconjugation efficiency

In Vivo NIRF Signal Duration: 10-Day Tracking of DBCO-Cy5.5-Labeled Cells in Tumor-Bearing Mice

In a murine Daudi tumor xenograft model, γδ T cells metabolically engineered with azide groups and subsequently labeled with DBCO-Cy5.5 via SPAAC click chemistry demonstrated strong NIRF signal enabling non-invasive imaging for up to 10 days post-adoptive transfer [1]. The labeled cells exhibited specific tumor homing, and the NIRF signal intensity at the tumor site was sustained without complete decay over the full 10-day observation period [1]. In a separate adoptive CTL study using the same DBCO-Cy5.5 labeling strategy, tumor growth inhibition was closely correlated with the intensity of NIRF signals from Cy5.5-CTLs at tumors 2–3 days post-injection [2]. In a pre-targeted PET imaging variant, tumor uptake of 68Ga-NETA-DBCO in mice pre-injected with N3-γδ T cells was 1.5-fold higher than in control mice at day 3 [1].

Adoptive cell therapy tracking In vivo near-infrared fluorescence imaging Bioorthogonal cell labeling

Post-Labeling Cell Viability and Functional Integrity: DBCO-Cy5.5 Click Conjugation vs Conventional Labeling Methods

Cytotoxic T lymphocytes (CTLs) labeled with DBCO-Cy5.5 via metabolic glycoengineering and SPAAC click chemistry showed no significant changes in three critical functional parameters compared to unlabeled CTLs: cell viability, proliferation capacity, and antigen-specific cytolytic activity [1]. This preservation of effector function contrasts with conventional covalent labeling methods (e.g., NHS ester or maleimide chemistry) that can modify surface lysines or cysteines critical for receptor binding and signaling [2]. The labeling efficiency of Cy5.5-CTLs was tunable by adjusting the concentrations of both the azide-precursor Ac4ManNAz and DBCO-Cy5.5, enabling user-controlled optimization of signal intensity without compromising cell health [1].

Cell therapy manufacturing Cytotoxicity assessment Bioorthogonal labeling safety

Extinction Coefficient and Brightness Comparison: DBCO-Cy5.5 vs DBCO-Cy5 vs Sulfo-Cy5.5 DBCO

Cy5.5 DBCO (non-sulfonated) exhibits an extinction coefficient of ε = 198,000 M⁻¹cm⁻¹ and quantum yield Φ = 0.20, giving a calculated brightness product (ε × Φ) of 39,600 . The sulfonated sulfo-Cy5.5 DBCO variant achieves ε = 211,000 M⁻¹cm⁻¹ and Φ = 0.21 (brightness product ≈ 44,310), representing a ~12% improvement in theoretical brightness attributable to reduced aggregation in aqueous media [1]. By comparison, DBCO-Cy5 exhibits ε = 250,000 M⁻¹cm⁻¹ and Φ = 0.20 (brightness product ≈ 50,000) at significantly shorter wavelength [2]. While DBCO-Cy5 has higher intrinsic brightness, its emission at 662 nm suffers greater tissue attenuation in vivo; the effective brightness of Cy5.5 DBCO in deep-tissue imaging applications is amplified by the reduced optical scattering and hemoglobin absorption at 710 nm [3].

Fluorophore brightness quantification Extinction coefficient Signal detection sensitivity

Bioorthogonal Specificity: SPAAC Azide-Selective Conjugation vs NHS Ester Amine Reactivity

The DBCO moiety of Cy5.5 DBCO reacts exclusively with azide (–N₃) groups via strain-promoted cycloaddition, forming a stable 1,2,3-triazole linkage without cross-reactivity toward thiols, amines, or other endogenous nucleophiles present in biological systems . In contrast, Cy5.5 NHS ester—the most common alternative reactive Cy5.5 format—targets primary amines on lysine residues, which are ubiquitous on virtually all proteins and cell surfaces, resulting in stochastic, multi-site labeling with limited stoichiometric control . This fundamental selectivity difference was exploited in the metabolic glycoengineering workflow: azide groups were first site-specifically incorporated onto cell-surface glycans via Ac4ManNAz, then DBCO-Cy5.5 was applied for exclusive labeling of only those azide-bearing cells, achieving clean, controllable signal without off-target modification of native cellular machinery [1].

Bioorthogonal chemistry selectivity Protein labeling fidelity Click chemistry vs conventional conjugation

Cy5.5 DBCO Optimal Application Scenarios: Evidence-Based Procurement Recommendations


Non-Invasive In Vivo Tracking of Adoptively Transferred Therapeutic Cells

Cy5.5 DBCO is the reagent of choice for longitudinal NIRF tracking of azide-engineered cells (T cells, γδ T cells, stem cells) in small animal models. Supported by evidence that DBCO-Cy5.5-labeled γδ T cells produce strong NIRF signal for ≥10 days with specific tumor homing and 1.5-fold higher PET signal in pre-targeted mice [1], and that labeled CTLs retain full viability, proliferation, and cytolytic function [2], this application demands the combination of NIR-I emission for deep tissue penetration and bioorthogonal selectivity to preserve effector cell activity.

Multi-Color Fluorescence Imaging Panels with Spectral Unmixing

The 710 nm emission of Cy5.5 DBCO enables its use in multi-color imaging workflows alongside shorter-wavelength probes (e.g., GFP/FITC at ~520 nm, Cy3 at ~570 nm, Cy5 at ~670 nm) with minimal spectral crosstalk. The 48 nm separation from Cy5 DBCO emission (662 nm) [1] allows simultaneous two-color NIR detection when paired with Cy7 DBCO (775 nm) for ratio-metric or FRET-based analyses, provided appropriate filter sets and spectral unmixing algorithms are employed [2].

Bioorthogonal Labeling of Azide-Modified Proteins and Glycoconjugates in Complex Biological Samples

For experiments requiring exclusive labeling of azide-tagged targets in the presence of serum, cell lysates, or live organisms, Cy5.5 DBCO provides copper-free, catalyst-free specificity that outperforms NHS ester or maleimide chemistry [1]. The metabolic glycoengineering plus DBCO-Cy5.5 click-labeling paradigm, validated in T-cell tracking studies [2], is directly translatable to glycobiology, virology (azide-modified viral particles), and targeted drug delivery where off-target labeling would compromise data integrity.

Pre-Clinical PET/NIRF Dual-Modality Imaging with DBCO-Based Pretargeting

Cy5.5 DBCO serves as the optical component in dual-modality pretargeted imaging strategies, where azide-modified cells or biomolecules are first administered, followed by DBCO-Cy5.5 (for NIRF) and a DBCO-radiolabeled chelator (for PET). Evidence from γδ T-cell studies demonstrates that this approach yields 1.5-fold higher tumor PET signal in pre-targeted mice versus controls while enabling parallel NIRF imaging for up to 10 days [1], providing complementary anatomical and quantitative biodistribution data from a single azide-pretargeting step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cy5.5 DBCO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.